REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:1][C:2]([C:3](=[O:4])[O:5][CH3:6])([CH2:7][CH2:8][C:9](=[O:10])[O:11][CH3:12])[CH3:13].[CH3:20][OH:21].[K+:18].[K+:19].[OH2:27]>>[CH3:1][C:2]([C:3](=[O:4])[O:5][CH3:6])([CH2:7][CH2:8][C:9](=[O:10])[OH:11])[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCC(C)(C)C(=O)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Type
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product
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Smiles
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COC(=O)C(C)(C)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |